![molecular formula C10H12FNO B2559227 2-(4-Fluoro-3-methoxyphenyl)azetidine CAS No. 1270542-34-1](/img/structure/B2559227.png)
2-(4-Fluoro-3-methoxyphenyl)azetidine
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Overview
Description
“2-(4-Fluoro-3-methoxyphenyl)azetidine” is a chemical compound with the CAS Number: 1270542-34-1 . It has a molecular weight of 181.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12FNO/c1-13-10-6-7 (2-3-8 (10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Drug Design
One notable application is in the design and synthesis of cholesterol absorption inhibitors. A study by Rosenblum et al. (1998) describes the discovery and evaluation of a series of compounds, including 2-azetidinone derivatives, for their oral cholesterol-lowering efficacy. This research underscores the utility of azetidine-containing compounds in developing treatments for conditions related to cholesterol metabolism (Rosenblum et al., 1998).
Bioorganic Chemistry
In bioorganic chemistry, azetidine derivatives have been explored for their antiproliferative properties against various cancer cell lines. Parmar et al. (2021) report on the design, synthesis, and evaluation of thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety, highlighting their potential as novel antitumor agents. This study provides insight into the role of azetidine-containing compounds in cancer research (Parmar et al., 2021).
Organic Chemistry
Research in organic chemistry has led to the development of new synthetic methods involving azetidine derivatives. Van Hende et al. (2009) discuss the synthesis of 3-fluoroazetidine-3-carboxylic acid, demonstrating the compound's potential as a building block in medicinal chemistry due to its unique structural and electronic properties (Van Hende et al., 2009).
Pharmacology
In the field of pharmacology, azetidine derivatives have been investigated for their binding properties to nicotinic acetylcholine receptors, indicating their potential in developing treatments for neurological conditions. Doll et al. (1999) explore the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, demonstrating its suitability as a positron emission tomography ligand for nicotinic receptors (Doll et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-6-7(2-3-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVZFJIWWPLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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